molecular formula C24H31ClN6O2 B11933686 4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride

Cat. No.: B11933686
M. Wt: 471.0 g/mol
InChI Key: PKSHRWPMQDLRRB-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of FGFRs. FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt cancer cell growth and induce apoptosis. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Properties

Molecular Formula

C24H31ClN6O2

Molecular Weight

471.0 g/mol

IUPAC Name

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C24H30N6O2.ClH/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22;/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31);1H

InChI Key

PKSHRWPMQDLRRB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5.Cl

Origin of Product

United States

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